4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride
CAS No.: 666261-01-4
Cat. No.: VC2563082
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 666261-01-4 |
|---|---|
| Molecular Formula | C6H14ClNO2 |
| Molecular Weight | 167.63 g/mol |
| IUPAC Name | 4-(aminomethyl)oxan-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO2.ClH/c7-5-6(8)1-3-9-4-2-6;/h8H,1-5,7H2;1H |
| Standard InChI Key | ILUSBJDVXKZYEP-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CN)O.Cl |
| Canonical SMILES | C1COCCC1(CN)O.Cl |
Introduction
Chemical Structure and Properties
4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride contains a six-membered heterocyclic ring with an oxygen atom (tetrahydropyran), featuring a quaternary carbon at the 4-position bearing both a hydroxyl group and an aminomethyl substituent. The amine group is protonated and paired with a chloride counter-ion in this salt form.
The compound shares structural similarities with 4-[(Methylamino)methyl]oxan-4-ol hydrochloride (CAS: 1797336-47-0), differing primarily in the absence of a methyl group on the amine. It also bears resemblance to 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol (CAS: 879514-92-8), which contains a sulfur atom instead of oxygen in the heterocyclic ring .
Based on structural analysis and properties of related compounds, the following physicochemical characteristics can be estimated:
Biological Activities and Applications
Research Applications
The compound may serve several research purposes:
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As a synthetic intermediate for medicinal chemistry and pharmaceutical development
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As a model compound for studying structure-activity relationships
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As a component in computational studies examining binding affinities to biological targets
Structural Features Contributing to Biological Activity
The compound's biological interactions would likely be mediated through:
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Hydrogen bonding via the hydroxyl group
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Ionic interactions through the protonated amine
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Structural rigidity provided by the tetrahydropyran ring
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Specific spatial arrangements of functional groups
Research Methodologies
Current research approaches for studying similar compounds utilize various techniques that would be applicable to 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride:
Computational Methods
Research on related compounds employs computational approaches such as:
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3D quantitative structure-activity relationship (QSAR) models to predict biological activity
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Molecular docking analysis to understand binding affinities and interactions with enzymes
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Computational simulation of pharmacokinetic properties
Experimental Techniques
Laboratory investigations would likely include:
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Enzyme inhibition assays to determine biological activity
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X-ray crystallography to confirm molecular structure
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NMR spectroscopy for structural characterization
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Mass spectrometry for identification and purity assessment
Related Compounds and Comparative Analysis
Several structurally related compounds provide insight into the potential properties and applications of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride:
Structure-Activity Relationships
The subtle structural differences between these compounds significantly impact their properties:
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The presence of oxygen versus sulfur in the heterocyclic ring affects electronic distribution and hydrogen bonding capabilities
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Direct attachment of the amine to the ring versus via a methylene bridge alters conformational flexibility
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N-methylation changes the hydrogen bonding profile and basicity of the amine
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The hydrochloride salt form enhances water solubility compared to free base forms
| Hazard Type | Potential Classification |
|---|---|
| Skin Irritation | H315: May cause skin irritation |
| Eye Irritation | H319: May cause serious eye irritation |
| Respiratory | H335: May cause respiratory irritation |
Recommended Precautions
When handling this compound, the following precautionary measures are advised:
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338)
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Use appropriate personal protective equipment including gloves, safety glasses, and lab coat
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Handle in a well-ventilated area or chemical fume hood
Future Research Directions
Potential avenues for future investigation of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride include:
Synthetic Optimization
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Development of more efficient and scalable synthetic routes
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Exploration of green chemistry approaches to its preparation
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Investigation of stereoselective synthesis methods if stereoisomers are possible
Biological Evaluation
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Comprehensive screening against enzyme panels to identify potential biological targets
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Evaluation of structure-activity relationships through systematic modification
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Assessment of pharmacokinetic properties and drug-like characteristics
Applications Development
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Exploration as a building block for more complex pharmaceutical compounds
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Investigation as a potential catalyst or ligand in chemical reactions
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Evaluation as a specialized reagent in organic synthesis
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